molecular formula C12H11NO4 B13210009 3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13210009
M. Wt: 233.22 g/mol
InChI Key: OFAKUWVVEHIBQD-UHFFFAOYSA-N
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Description

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a formyl group, a methoxymethyl group, and a carboxylic acid group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the formyl, methoxymethyl, and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3-carboxy-1-(methoxymethyl)-1H-indole-2-carboxylic acid, while reduction yields 3-hydroxymethyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-1H-indole-5-carbonitrile
  • Methyl 3-formyl-1H-indole-4-carboxylate
  • 2-(3-formyl-1H-indol-1-yl)acetate

Uniqueness

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-formyl-1-(methoxymethyl)indole-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-17-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

OFAKUWVVEHIBQD-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C(=C1C(=O)O)C=O

Origin of Product

United States

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